molecular formula C20H15N3O3 B4516293 N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B4516293
M. Wt: 345.4 g/mol
InChI Key: ICDOUXPYMLUZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic quinazolinone-based compound of significant interest in medicinal chemistry research. While direct studies on this specific molecule are limited, its core structure is closely related to a class of 4-oxoquinazolin-3(4H)-yl benzamide derivatives that have demonstrated potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) , with minimum inhibitory concentrations (MICs) in the range of 0.25-0.5 µg/mL . The quinazolinone scaffold is a privileged structure in drug discovery, known for its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties . The structural motif of this compound suggests potential for development as a therapeutic agent, particularly in addressing the growing challenge of antibiotic resistance. This product is intended for research purposes only, such as in vitro bioactivity screening, hit-to-lead optimization, and mechanism of action studies. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(21-12-14-6-5-11-26-14)16-8-2-4-10-18(16)23-13-22-17-9-3-1-7-15(17)20(23)25/h1-11,13H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDOUXPYMLUZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with formamide or a similar reagent can yield the quinazolinone core.

    Introduction of the Benzamide Group: The quinazolinone intermediate can be reacted with a benzoyl chloride derivative to introduce the benzamide group.

    Attachment of the Furan Ring: Finally, the furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable furan derivative.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes or receptors, modulating their activity. The furan ring may enhance binding affinity or specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Comparable Compounds

Compound Name Core Structure Substituents Biological Activity Melting Point (°C) Source
N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide Quinazolinone-benzamide 5-chloro-2-hydroxyphenyl Anticancer, anti-inflammatory Not reported
N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxoquinazolin-3-yl)methyl)benzamide Quinazolinone-benzamide 4-chlorophenethyl, furan-2-ylmethyl Antimicrobial, antiparasitic Not reported
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenethyl benzamide (3f) Quinazolinone-benzamide Phenethyl Antimicrobial 207–209
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide Quinazolinone-indole Indole-4-carboxamide Anticancer, kinase inhibition Not reported
N-(3-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide Quinazolinone-benzamide 3-fluorobenzyl Not explicitly stated Not reported

Key Observations:

Substituent Impact on Activity :

  • The furan-2-ylmethyl group in the target compound and derivatives correlates with antimicrobial and antiparasitic activities, likely due to enhanced electron-rich regions facilitating target interactions .
  • Chlorophenyl/hydroxyphenyl substituents (e.g., ) enhance anticancer activity, possibly through increased DNA intercalation or enzyme inhibition .
  • Phenethyl groups () improve lipophilicity, aiding membrane penetration for antimicrobial effects .

Synthetic Flexibility :

  • The target compound’s furan-2-ylmethyl group allows modular synthesis via amidation or alkylation, similar to methods used for N-(4-chlorophenethyl) analogs .
  • In contrast, indole-containing derivatives () require multi-step coupling reactions, highlighting the trade-off between structural complexity and synthetic feasibility .

Thermal Properties :

  • Melting points for simpler benzamide derivatives (e.g., 207–209°C for compound 3f) suggest higher crystallinity compared to bulkier analogs, which may influence formulation strategies .

Mechanism of Action and Target Specificity

  • Quinazolinone Core: Binds to ATP pockets in kinases (e.g., EGFR) or intercalates DNA, disrupting replication .
  • Furan Moiety : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in furan-containing antimicrobials .
  • Benzamide Backbone: Facilitates hydrogen bonding with biological targets, improving binding affinity compared to non-aromatic analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling a quinazolinone core with a furan-methylbenzamide moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions .
  • Reaction optimization : Control temperature (e.g., reflux at 80–100°C) and solvent polarity (DMF or THF) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
    • Validation : Purity (>95%) is confirmed via HPLC and melting point consistency (e.g., 260–265°C) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Core techniques :

  • 1H/13C NMR : Assign peaks for quinazolinone protons (δ 8.2–8.5 ppm) and furan methylene (δ 4.5–4.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching theoretical mass (e.g., C21H17N3O3: 359.1264) .
    • Advanced validation : X-ray crystallography resolves stereochemical ambiguities (e.g., planar quinazolinone ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Strategy :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -Br) at the quinazolinone 6-position to enhance enzyme inhibition (e.g., IC50 reduction from 12 µM to 4 µM) .
  • Bioisosteric replacement : Replace furan with thiophene to improve metabolic stability .
    • Validation : Cytotoxicity assays (MTT) and kinase inhibition profiling (e.g., EGFR) .

Q. What computational methods predict target binding modes and pharmacokinetic properties?

  • Docking simulations : Use AutoDock Vina to model interactions with SARS-CoV-2 3CL protease (binding energy ≤ -8.5 kcal/mol) .
  • ADMET prediction : SwissADME estimates moderate solubility (LogP ~3.2) and CYP450 inhibition risk .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Troubleshooting :

  • Assay standardization : Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin) .
  • Batch variability : Confirm compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Methodological Focus

Q. What strategies improve solubility for in vivo studies?

  • Formulation :

  • Surfactant conjugation : Synthesize PEGylated derivatives (e.g., mPEG2000) to increase aqueous solubility 10-fold .
  • Nanoemulsions : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Q. Which in vitro assays are most reliable for evaluating anticancer potential?

  • Primary assays :

  • Apoptosis detection : Annexin V/PI staining with flow cytometry .
  • Cell cycle arrest : PI staining for G2/M phase quantification .
    • Secondary validation : Western blotting for caspase-3 cleavage and p53 upregulation .

Critical Considerations

  • Data reproducibility : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Synthetic scalability : Optimize microwave-assisted synthesis to reduce reaction time from 24h to 2h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.